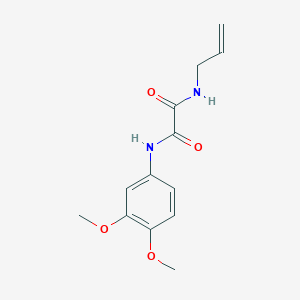
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide, also known as ADE, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and industry. ADE is a derivative of ethylenediamine and is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and allylamine.
Aplicaciones Científicas De Investigación
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been extensively studied for its potential use in various fields such as medicine, agriculture, and industry. In medicine, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has also been studied for its potential use as an anti-cancer agent, as it induces apoptosis in cancer cells. In agriculture, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In industry, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been studied for its potential use as a corrosion inhibitor and as a component in lubricants.
Mecanismo De Acción
The mechanism of action of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide is not fully understood, but it is believed to act on multiple pathways in cells. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide also induces apoptosis in cancer cells by activating the caspase pathway. In addition, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to inhibit the growth of fungi and insects by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects. In animal studies, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to reduce inflammation and pain. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In insects and fungi, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has been shown to disrupt cell membrane integrity, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has several advantages for lab experiments, including its ease of synthesis and low cost. N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide also has a wide range of potential applications in various fields. However, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide. In medicine, further studies are needed to determine the optimal dosage and administration of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide for treating various diseases. In agriculture, more research is needed to determine the efficacy of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide as a pesticide and its potential impact on the environment. In industry, further studies are needed to determine the potential applications of N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide as a corrosion inhibitor and as a component in lubricants. Overall, N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide has significant potential for use in various fields and warrants further research.
Métodos De Síntesis
N-allyl-N'-(3,4-dimethoxyphenyl)ethanediamide is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and allylamine in the presence of a catalyst such as sodium ethoxide. The reaction yields a white crystalline solid with a melting point of 137-139°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
Propiedades
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-7-14-12(16)13(17)15-9-5-6-10(18-2)11(8-9)19-3/h4-6,8H,1,7H2,2-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBIDYZAGVRFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5663668 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)
![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)

![2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5146874.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5146879.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5146884.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146892.png)